Faseolina

Descripción general

Descripción

La faseolina es la principal globulina de reserva que se encuentra en las semillas del frijol común (Phaseolus vulgaris L.). Fue aislada y caracterizada por primera vez por Thomas Burr Osborne en 1894 . La this compound es conocida por su capacidad para inhibir la actividad de la enzima α-amilasa, que es responsable de la escisión de los carbohidratos . Esta propiedad hace que los extractos vegetales que contienen this compound sean valiosos en suplementos alimenticios y productos médicos .

Aplicaciones Científicas De Investigación

La faseolina tiene varias aplicaciones de investigación científica. Se ha demostrado que posee propiedades antioxidantes, antigenotóxicas y quimiopreventivas . La this compound puede inhibir la inflamación inducida por lipopolisacárido en macrófagos RAW 264.7 y larvas de pez cebra . Además, la this compound modula el flujo de mucina intestinal y la expresión génica en ratas, lo que indica su posible uso en la investigación de la salud intestinal . La this compound también se utiliza en el estudio de los mecanismos de almacenamiento y transporte de proteínas en las plantas .

Mecanismo De Acción

La faseolina ejerce sus efectos al inhibir la actividad de la enzima α-amilasa, que es responsable de la escisión de los carbohidratos . Esta inhibición conduce a una disminución de la hiperglucemia plasmática posprandial y los niveles de insulina, un aumento de la resistencia del almidón a la digestión y una mayor actividad de las bacterias colorrectales . La this compound se introduce cotranslacionalmente en la luz del RE y se transporta a través del complejo de Golgi hacia las vacuolas de almacenamiento .

Análisis Bioquímico

Biochemical Properties

Phaseollin interacts with various enzymes and proteins. For instance, it has been found that prenyltransferases, which are involved in the biosynthesis of phaseollin, are located in the envelope membrane of plastids . The biosynthesis of phaseollin involves 2′-hydroxylation of daidzein, reduction to the isoflavanone, further reduction, dehydration and cyclization to the pterocarpan, and prenylation to give phaseollidin and then cyclization and dehydrogenation to give phaseollin .

Cellular Effects

Phaseollin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide (LPS)-mediated production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages . It also suppressed pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .

Molecular Mechanism

At the molecular level, phaseollin exerts its effects through various mechanisms. For instance, it has been found to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) . Furthermore, phaseollin reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro and the recruitment of leukocytes in vivo by downregulating Ninjurin 1 (Ninj1), an adhesion molecule .

Temporal Effects in Laboratory Settings

The effects of phaseollin can change over time in laboratory settings. For instance, it has been found that the phaseollin-amylase complex is dissociated at low pH values, apparently as a result of destruction of the enzyme .

Metabolic Pathways

Phaseollin is involved in several metabolic pathways. For instance, it is part of the isoflavonoid phytoalexin biosynthesis pathway .

Transport and Distribution

Phaseollin is transported and distributed within cells and tissues through various mechanisms. For instance, it has been found that phaseollin is cotranslationally introduced into the lumen of the endoplasmic reticulum and from there, it is transported through the Golgi complex to the storage vacuoles .

Subcellular Localization

The subcellular localization of phaseollin and its effects on activity or function are not well known. It has been found that prenyltransferases, which are involved in the biosynthesis of phaseollin, are located in the envelope membrane of plastids .

Métodos De Preparación

La faseolina es una proteína soluble homotrimérica que se acumula en las vacuolas de almacenamiento de proteínas de las células cotiledonares . Su síntesis, maduración y direccionamiento intracelular están mediados por la vía secretora, que entrega proteínas al retículo endoplásmico (RE) y desde allí a la superficie celular o las vacuolas . A lo largo de los años, se han ideado varios métodos para la extracción de this compound de las semillas. Una técnica simple implica la precipitación de la this compound por dilución a partir de una solución salina ácida cruda .

Análisis De Reacciones Químicas

La faseolina experimenta diversas reacciones químicas, incluida la oxidación y la reducción. Es altamente soluble a todos los valores de pH en 0.5 M NaCl pero tiene una solubilidad limitada en solventes ácidos a concentraciones de sal más bajas . Los cationes divalentes son generalmente más efectivos que los cationes monovalentes para precipitar la this compound . Los principales productos formados a partir de estas reacciones incluyen diferentes formas de this compound con propiedades de solubilidad y estabilidad variables .

Comparación Con Compuestos Similares

La faseolina es similar a otras proteínas de almacenamiento como la legumina y la vicilina, pero tiene diferencias significativas en solubilidad, estabilidad térmica y composición química . Otros compuestos similares incluyen lectina, inhibidores de proteasas e inhibidores de la α-amilasa que se encuentran en los cultivares de frijol común . La this compound es única en su capacidad para formar homotrimeros y sus mecanismos específicos de direccionamiento intracelular .

Propiedades

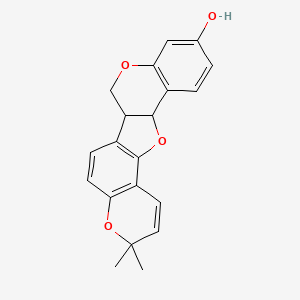

IUPAC Name |

17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTDZKXXJRRKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871956 | |

| Record name | 3,3-Dimethyl-6b,12b-dihydro-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phaseollin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13401-40-6 | |

| Record name | Phaseollin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 - 178 °C | |

| Record name | Phaseollin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.